molecular formula C8H10N2O2S B1506169 Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate CAS No. 946422-10-2

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

Cat. No.: B1506169
CAS No.: 946422-10-2
M. Wt: 198.24 g/mol
InChI Key: DRTJHLOLUHCUSC-UHFFFAOYSA-N
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Description

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate: is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a methylthio group attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-(methylthio)pyrimidin-4-ol as the starting material.

  • Reaction Steps: The process involves the esterification of the hydroxyl group in 6-(methylthio)pyrimidin-4-ol using methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reaction mixture is heated and stirred continuously.

  • Purification: After the reaction, the product is purified through techniques such as recrystallization or column chromatography to obtain the pure ester.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: The major products include pyrimidin-4-one derivatives.

  • Reduction Products: The primary reduction product is the corresponding alcohol.

  • Substitution Products: Various substituted pyrimidines can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, such as cancer and bacterial infections. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 2-(methylthio)acetate: This compound is structurally similar but lacks the pyrimidinyl group.

  • 6-Methyl-2-methylthio-4-pyrone: Another related compound with a pyrone ring instead of a pyrimidine ring.

Uniqueness: Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is unique due to its specific combination of the pyrimidinyl group and the methylthio group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(6-methylsulfanylpyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)4-6-3-7(13-2)10-5-9-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTJHLOLUHCUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717161
Record name Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946422-10-2
Record name Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(6-methylsulfanyl-pyrimidin-4-yl)-malonic acid dimethyl ester 3 (3.35 g, 13 mmol) and sodium methoxide (0.300 ml of 25% w/v solution, 1.30 mmol, 0.1 eq.) in MeOH (100 ml) is heated at 60° C. for 3 hours. The reaction mixture is cooled to room temperature, neutralized with 1N HCl solution (1.30 mL) and concentrated. The residue, is extracted with ethyl acetate. The organic layer is washed with brine and dried over Na2SO4, filtered and concentrated. The crude product is purified by silica gel flash chromatography eluting with ethyl acetate in hexanes from 0% to 50% to afford (6-methylsulfanyl-pyrimidin-4-yl)-acetic acid methyl ester as a yellow oil. 1H NMR 400 MHz (CDCl3) δ 8.86 (s, 1H), 7.18 (s, 1H), 3.73 (s, 3H), 3.70 (s, 2H), 2.55 (s, 3H).
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Reactant of Route 6
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

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